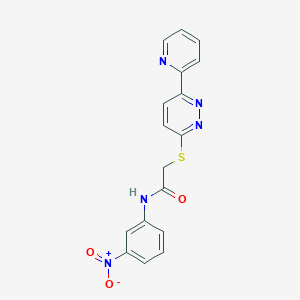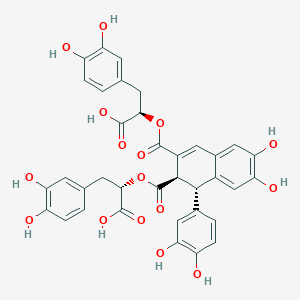
2,2,2-Trifluoro-3'-(trifluoromethylsulfonyl)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone is a chemical compound with the IUPAC name 2,2,2-trifluoro-1-(3-((trifluoromethyl)sulfonyl)phenyl)ethan-1-one . It has a molecular weight of 306.19 and is a solid powder at ambient temperature .
Synthesis Analysis
The synthesis of 2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone has been reported using Grignard synthesis with m-trifluoromethylbromo-benzene and trifluoroacetic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H4F6O3S/c10-8(11,12)7(16)5-2-1-3-6(4-5)19(17,18)9(13,14)15/h1-4H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Asymmetric catalytic addition of ethyl groups to 3′-(trifluoromethyl)acetophenone catalyzed by ligands derived from trans-1,2-diaminocyclohexane and camphor sulfonyl chloride has been reported .Physical And Chemical Properties Analysis
This compound is a solid powder at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility in various solvents may need further experimental determination.Aplicaciones Científicas De Investigación
Reactivity Enhancement in Polycondensations
2,2,2-Trifluoro-3'-(trifluoromethylsulfonyl)acetophenone has been studied for its role in enhancing the reactivity of carbonyl compounds in polycondensations with aromatic hydrocarbons. The introduction of electron-withdrawing groups into the carbonyl compound, as in this case, reduces activation and total reaction energies of the electrophilic aromatic substitution reaction. This is significant for designing reactive monomers in polymer chemistry (Peña, Zolotukhin, & Fomine, 2004).
Synthesis of Chrysene Derivatives
The compound is also involved in the synthesis of chrysene derivatives. A specific reaction promoted by trifluoromethanesulfonic acid demonstrates the formation of chrysene derivatives from acetophenone compounds under mild conditions. This is a key area in organic synthesis and the development of new organic compounds (Guo, Zhou, Zhang, & Hua, 2015).
Influence on Stereoselectivity and Kinetics
This compound has been shown to influence the stereoselectivity and kinetics in the electrochemical pinacol coupling of acetophenone. The use of ionic liquids in this process enhances the dimerization step and modifies the stereoselectivity or kinetics depending on the strength of the ionic interactions (Lagrost, Hapiot, & Vaultier, 2005).
Applications in Electrocarboxylation
In the context of electrocarboxylation, the electroreduction of acetophenone in dry ionic liquids shows considerable influence by this compound. The results suggest that certain ionic liquids are suitable mediums for electrocarboxylation, an important process in organic synthesis (Zhao, Horne, Bond, & Zhang, 2014).
Derivatization of Carboxylic Acids
The compound plays a role in the derivatization of carboxylic acids prior to their determination by high-performance liquid chromatography. This application is crucial in analytical chemistry for the accurate and efficient analysis of complex mixtures (Ingalls, Minkler, Hoppel, & Nordlander, 1984).
Synthesis of Cyclopropane Derivatives
It has been used in the synthesis of cyclopropane derivatives. These compounds are significant in medicinal chemistry and drug development (Kasai, Maeda, Furuno, & Hanamoto, 2012).
Superacid-Promoted Cyclodehydration
This compound is also involved in superacid-promoted cyclodehydration, leading to the formation of imidazo[2,1-a]isoquinoline ring systems. This process is important in the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals (Kethe, Naredla, & Klumpp, 2013).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with risks such as skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-[3-(trifluoromethylsulfonyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O3S/c10-8(11,12)7(16)5-2-1-3-6(4-5)19(17,18)9(13,14)15/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLYTIKUFQJBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2861126.png)



![Methyl (E)-4-[6-(dimethylcarbamoyl)-3,4-dihydro-2H-quinolin-1-yl]-4-oxobut-2-enoate](/img/structure/B2861135.png)


![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2861141.png)

![2-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2861143.png)

![ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B2861145.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2861146.png)